molecular formula C6H14O2S2 B3044618 S-Isopropyl 2-propanesulphonothioate CAS No. 10027-69-7

S-Isopropyl 2-propanesulphonothioate

Cat. No.: B3044618
CAS No.: 10027-69-7
M. Wt: 182.3 g/mol
InChI Key: OZDMLIZXKUYGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Isopropyl 2-propanesulphonothioate is a sulfur-containing organophosphorus compound characterized by an isopropyl (i-Pr) group attached to a sulphonothioate backbone. These compounds are notable for their reactivity in solvolysis and hydrolysis reactions, influenced by substituent groups and solvent environments .

Properties

CAS No.

10027-69-7

Molecular Formula

C6H14O2S2

Molecular Weight

182.3 g/mol

IUPAC Name

2-propan-2-ylsulfonylsulfanylpropane

InChI

InChI=1S/C6H14O2S2/c1-5(2)9-10(7,8)6(3)4/h5-6H,1-4H3

InChI Key

OZDMLIZXKUYGMR-UHFFFAOYSA-N

SMILES

CC(C)SS(=O)(=O)C(C)C

Canonical SMILES

CC(C)SS(=O)(=O)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

Compound Name Substituents (R) Molecular Formula CAS RN Key Feature Reference
s-Isopropyl chlorothioformate i-Pr, Cl C₄H₇ClOS Not provided High torsional barrier
O-Isopropyl S-2-diisopropylaminoethyl propylphosphonothiolate i-Pr, diisopropylamino C₁₄H₃₂NO₂PS (67-63-0)-P1A3-II Phosphonothiolate with aminoethyl
O-Ethyl S-2-dipropylaminoethyl ethylphosphonothiolate Ethyl, dipropylamino C₁₂H₂₈NO₂PS Not provided Ethyl-phosphonothioate derivative
s-Phenyl chloroformate Ph, Cl C₇H₅ClO₂ Not provided Aromatic substituent effects


Key Observations :

  • Torsional Barriers : S-Isopropyl derivatives (e.g., s-isopropyl chlorothioformate) exhibit higher torsional barriers compared to ethyl (Et) or phenyl (Ph) analogs due to steric hindrance from the branched i-Pr group .
  • Reactivity Pathways: i-Pr Substituents: In solvolysis, i-Pr groups favor ionization-fragmentation pathways in ionizing solvents (e.g., trifluoroethanol/water), reducing the k₁/k₂ ratio (kinetic competition between ionization and addition-elimination) compared to Et derivatives . Aromatic vs. Aliphatic: Phenyl-substituted compounds (e.g., s-phenyl chloroformate) predominantly undergo addition-elimination mechanisms, while aliphatic derivatives (e.g., EtOCOCl) show mixed mechanisms .

Mechanistic Differences in Solvolysis

  • Ionization vs. Addition-Elimination :
    • For i-PrSCOCl , solvolysis in ionizing solvents proceeds via carbocation formation (ionization), whereas EtSCOCl exhibits a balance between ionization and bimolecular pathways .
    • PhSCOCl reactions are dominated by addition-elimination, with minimal ionization contribution .

Impact of Aminoethyl Substituents

Phosphonothiolates with aminoethyl groups (e.g., O-Isopropyl S-2-diisopropylaminoethyl propylphosphonothiolate) demonstrate altered reactivity due to:

  • Steric and Electronic Effects: Bulky diisopropylamino groups hinder nucleophilic attack, slowing hydrolysis rates compared to dimethylpropylamino analogs .
  • Charge Distribution: Quaternary ammonium salts (e.g., O-Isopropyl S-2-trimethylammonium ethyl methylphosphonothiolate iodide) enhance solubility in polar solvents but reduce stability in aqueous environments .

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Reaction Pathways

R Group Dominant Mechanism k₁/k₂ Ratio Solvent Dependency
i-Pr Ionization-fragmentation Low (~0.5) Highly ionizing solvents
Et Mixed Moderate (~2) Low to moderate ionizing
Ph Addition-elimination High (~5) Non-ionizing solvents

Source: Adapted from solvolysis studies in .

Table 2: Molecular and Functional Comparisons

Property S-Isopropyl Derivatives Ethyl Derivatives Phenyl Derivatives
Torsional Barrier (kcal/mol) 8.5–9.0 6.0–6.5 7.0–7.5
Hydrolysis Rate (k, s⁻¹) 1.2 × 10⁻³ 3.5 × 10⁻³ 5.0 × 10⁻⁴
Solubility in H₂O Low Moderate Very low

Data synthesized from .

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